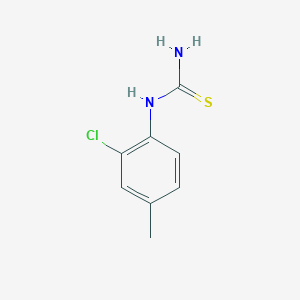

(2-Chloro-4-methylphenyl)thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523949. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNRBIUCWVOVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394914 | |

| Record name | N-(2-Chloro-4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57005-14-8 | |

| Record name | NSC523949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloro-4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Thiourea Derivatives in Contemporary Chemistry and Chemical Biology

Thiourea (B124793), an organosulfur compound with the formula SC(NH₂)₂, serves as a fundamental building block for a vast array of derivatives with significant applications. mdpi.com Its structure, analogous to urea (B33335) with a sulfur atom replacing the oxygen, provides a unique electronic and steric environment that underpins its diverse reactivity and biological activity. mdpi.com The presence of both proton-donor (N-H) and proton-acceptor (C=S) groups facilitates the formation of extensive hydrogen bonding networks, a key feature in their solid-state chemistry and biological interactions. nih.gov

Thiourea derivatives are integral to numerous fields:

Organic Synthesis: They are versatile intermediates in the synthesis of a wide range of heterocyclic compounds, such as pyrimidines and aminothiazoles. wikipedia.org

Medicinal Chemistry: This class of compounds exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.govtjnpr.org Their ability to interact with various biological targets has made them a focus of drug discovery efforts. nih.gov

Materials Science: Thiourea and its derivatives are utilized in the production of flame-retardant resins, vulcanization accelerators, and as components in electroplating processes. wikipedia.org

Agrochemicals: Many thiourea derivatives have found application as insecticides, fungicides, and herbicides, contributing to crop protection and management. acs.org

The continuous exploration of thiourea derivatives is driven by the desire to fine-tune their properties for specific applications, leading to a rich and expanding area of chemical research. rsc.orgnih.gov

Contextualizing 2 Chloro 4 Methylphenyl Thiourea Within Substituted Thiourea Research

Research into specifically substituted phenylthioureas, such as (2-Chloro-4-methylphenyl)thiourea, allows for a systematic investigation of structure-activity relationships (SAR). For instance, a study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea (B124793) hybrids demonstrated their potent urease inhibitory activity, highlighting the impact of the substituted phenyl ring on biological function. nih.gov The synthesis of such derivatives is often achieved through the reaction of the corresponding substituted aniline (B41778) (2-chloro-4-methylaniline) with a thiocyanate (B1210189) salt to form an isothiocyanate intermediate, which is then reacted further. nih.govcivilica.com

The characterization of these compounds typically involves a suite of spectroscopic techniques, including FTIR, ¹H NMR, and single-crystal X-ray diffraction, to elucidate their molecular structure and bonding patterns. doi.org

An Overview of Research Trajectories for Arylthiourea Scaffolds

Direct Synthesis Approaches for (2-Chloro-4-methylphenyl)thiourea

The direct synthesis of N-aryl thioureas, including this compound, is most commonly achieved through the reaction of an appropriate aromatic amine with a thiocyanating agent or by the reaction of an aryl isothiocyanate with ammonia (B1221849).

One of the most prevalent methods involves the use of 2-chloro-4-methylphenyl isothiocyanate as a key intermediate. This isothiocyanate is synthesized from the corresponding amine, 2-chloro-4-methylaniline (B104755). sigmaaldrich.com The reaction of 2-chloro-4-methylphenyl isothiocyanate with a source of ammonia yields the target monosubstituted thiourea.

Alternatively, a one-pot synthesis can be employed where the isothiocyanate is generated in situ. In this approach, 2-chloro-4-methylaniline is treated with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN), typically in the presence of an acid. The acid protonates the thiocyanate anion, which then reacts with the amine to form the thiourea.

Another established route for thiourea synthesis involves the reaction of amines with carbon disulfide. nih.govacs.org This method proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate, which can then be treated to yield the thiourea. nih.gov For the synthesis of this compound, this would involve the reaction of 2-chloro-4-methylaniline with carbon disulfide.

Table 1: Key Reactants for the Synthesis of this compound

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 2-Chloro-4-methylphenyl isothiocyanate | Ammonia | This compound |

| 2-Chloro-4-methylaniline | Ammonium Thiocyanate / Acid | This compound |

Preparation of Related 2-Chloro-4-methylphenyl-Substituted Thiourea Derivatives

The synthesis of N,N'-disubstituted and trisubstituted thioureas bearing the 2-chloro-4-methylphenyl moiety is a straightforward extension of the methods used for direct synthesis. The most versatile approach is the reaction of 2-chloro-4-methylphenyl isothiocyanate with a wide variety of primary or secondary amines. nih.gov This "click-type" reaction is typically high-yielding and allows for the introduction of diverse substituents onto the thiourea core. nih.gov

The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating in a suitable solvent like ethanol (B145695) or dichloromethane. nih.gov Mechanochemical methods, such as ball milling, have also been successfully employed for the synthesis of diarylthioureas, offering a solvent-free and efficient alternative to solution-phase reactions. nih.gov

Table 2: Examples of N'-Substituted this compound Derivatives

| Reactant 1 | Reactant 2 | Product Name | Reference |

|---|---|---|---|

| 2-Chloro-4-methylphenyl isothiocyanate | Phenethylamine | 1-(2-Chloro-4-methylphenyl)-3-(2-phenylethyl)thiourea | nih.gov |

| 2-Chloro-4-methylphenyl isothiocyanate | Aniline (B41778) | 1-(2-Chloro-4-methylphenyl)-3-phenylthiourea | N/A |

| 2-Chloro-4-methylphenyl isothiocyanate | Cyclohexylamine | 1-(2-Chloro-4-methylphenyl)-3-cyclohexylthiourea | N/A |

Chemical Modification Strategies for Generating Novel Thiourea Scaffolds

The thiourea functional group in this compound is a reactive handle that can be chemically modified to generate a variety of new molecular structures, particularly heterocycles. These transformations leverage the nucleophilicity of the sulfur and nitrogen atoms.

The thiourea core is a valuable synthon for building five- and six-membered heterocyclic rings.

Thiazolidinones: 2-Imino-4-thiazolidinones are readily synthesized by the cyclocondensation of N-substituted thioureas with α-haloacetic acid derivatives, such as chloroacetic acid or ethyl bromoacetate (B1195939). researchgate.netkau.edu.saresearchgate.net The reaction typically proceeds by nucleophilic attack of the thiourea sulfur atom on the electrophilic carbon of the halo-compound, followed by intramolecular cyclization and dehydration. kau.edu.sa For instance, reacting this compound with ethyl bromoacetate in the presence of a base like sodium acetate (B1210297) would yield 2-((2-chloro-4-methylphenyl)imino)thiazolidin-4-one. researchgate.netjocpr.com

Thiadiazoles: Thioureas and their derivatives, such as thiosemicarbazides, are key precursors for 1,3,4-thiadiazoles. nih.govnih.gov For example, N-acylthioureas can undergo cyclization under dehydrating conditions to form 2-amino-1,3,4-thiadiazole (B1665364) derivatives. The synthesis often involves the reaction of an acyl chloride with a thiosemicarbazide (B42300), which can be derived from a thiourea, followed by acid-catalyzed cyclization. nih.gov

Tetrazoles: A notable transformation is the conversion of 1,3-disubstituted thioureas into 1,5-disubstituted tetrazoles. mdpi.com This reaction involves an oxidative desulfurization process. Specifically, a thiourea derivative can be treated with sodium azide (B81097) in the presence of a desulfurizing agent like a mercury(II) salt. This methodology has been successfully applied to synthesize 1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine from its corresponding thiourea precursor. mdpi.com

N-Acyl and N-aroyl thioureas are an important class of derivatives that can be prepared from thiourea precursors. A common and efficient method involves the in-situ generation of an acyl or aroyl isothiocyanate. researchgate.netnih.gov In this procedure, an acid chloride (e.g., benzoyl chloride) is reacted with a thiocyanate salt (like KSCN or NH₄SCN) in a solvent such as acetone. nih.govresearchgate.net The resulting acyl isothiocyanate intermediate is not isolated but is directly treated with an amine, such as 2-chloro-4-methylaniline, to afford the target N-aroyl-N'-(2-chloro-4-methylphenyl)thiourea. researchgate.net

Alternatively, direct acylation of a pre-formed thiourea like this compound can be performed, although care must be taken to control the site of acylation (N vs. S) and the degree of substitution.

Table 3: Synthesis of Acylthiourea Derivatives

| Aroyl Chloride | Amine | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-4-(methylsulfonyl)benzoyl chloride | Substituted Aromatic Amines | 2-Chloro-4-(methylsulfonyl)-N-(arylcarbamothioyl)benzamides | researchgate.net |

| 2-Furoyl chloride | Various Primary/Secondary Amines | 1-(2-Furoyl)-3-(substituted)thioureas | researchgate.net |

The synthesis of unsymmetrical thioureas is a fundamental transformation in this area of chemistry. As detailed in section 2.2, the reaction between an isothiocyanate and an amine is the most direct route to these compounds. nih.gov Therefore, reacting 2-chloro-4-methylphenyl isothiocyanate with a diverse range of amines is a primary strategy for derivatization. nih.govnih.gov

Furthermore, this compound itself, being a monosubstituted thiourea, possesses a reactive NH₂ group. This group can potentially react with another molecule of an isothiocyanate. For example, reaction with an alkyl or aryl isothiocyanate could lead to the formation of a thiocarbamoyl derivative, such as a 1-((2-chloro-4-methylphenyl)carbamothioyl)-3-substituted thiourea. oup.com

Another synthetic strategy involves a one-pot, three-component reaction. An amine, carbon disulfide, and a second, different amine can be reacted together in an aqueous medium to produce unsymmetrical di- or trisubstituted thioureas. acs.org This method could be adapted using 2-chloro-4-methylaniline as one of the amine components to generate a library of derivatives.

Single Crystal X-ray Diffraction Analysis

Molecular Conformation and Geometrical Parameters of Thiourea Derivatives

Computational studies on phenylthiourea (B91264) suggest that the molecule adopts a non-planar conformation. nih.gov The rotational barrier around the C-N bond connecting the phenyl ring and the thiourea moiety is significant, leading to distinct, stable conformers. For phenylthiourea, a non-planar-trans structure is predicted to be the most stable, where the phenyl ring is twisted with respect to the plane of the thiourea group. nih.gov This non-planarity is a common feature in many N-arylthiourea derivatives.

The introduction of substituents on the phenyl ring, such as a chloro and a methyl group in this compound, is expected to influence the molecular conformation. The steric bulk of the ortho-chloro substituent likely enhances the non-planarity by increasing the dihedral angle between the phenyl ring and the thiourea core to minimize steric hindrance.

The geometrical parameters of the thiourea core are also of significant interest. The C=S bond length in thiourea derivatives is typically around 1.68 Å, and the C-N bond lengths are intermediate between single and double bond character, indicating electron delocalization within the thiourea moiety. The presence of an electron-withdrawing chloro group and an electron-donating methyl group on the phenyl ring can subtly modulate these bond lengths and angles through electronic effects.

Table 1: Typical Geometrical Parameters for Phenylthiourea Derivatives

| Parameter | Typical Value |

| C=S Bond Length | ~ 1.68 Å |

| C-N (Amide) Bond Length | ~ 1.33 Å |

| C-N (Aryl) Bond Length | ~ 1.40 Å |

| N-C-N Bond Angle | ~ 118° |

| C-N-C Bond Angle | ~ 125° |

Note: These are generalized values, and actual parameters for this compound may vary.

Inter- and Intramolecular Hydrogen Bonding Networks in Thiourea Crystals

Thiourea and its derivatives are excellent hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen bonding networks in the solid state. The N-H groups of the thiourea moiety readily participate in hydrogen bonding with the sulfur atom of a neighboring molecule. In many thiourea derivatives, the formation of centrosymmetric dimers via N-H···S hydrogen bonds is a common supramolecular synthon.

Crystal Packing Architectures and Supramolecular Interactions

The crystal packing of thiourea derivatives is governed by a combination of strong hydrogen bonds and weaker interactions such as C-H···S, C-H···π, and π-π stacking interactions. These interactions work in concert to build up complex three-dimensional supramolecular architectures.

The presence of the chloro and methyl substituents on the phenyl ring of this compound would play a crucial role in directing the crystal packing. The chlorine atom can participate in halogen bonding (C-Cl···S or C-Cl···N interactions), which is an increasingly recognized non-covalent interaction in crystal engineering. The methyl group can be involved in C-H···π interactions with the phenyl rings of adjacent molecules. The interplay of these various interactions will determine the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectrometry

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the structural details of molecules. The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its constituent functional groups.

Identification of Characteristic Functional Group Vibrations (N-H, C=O, C=S, C-N)

The vibrational spectrum of a thiourea derivative is rich with information. The key vibrational modes are:

N-H Stretching: The N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding. In the solid state, strong hydrogen bonding leads to a broadening and shifting of these bands to lower wavenumbers.

C=S Stretching: The C=S stretching vibration is a key marker for the thiourea core and usually appears in the region of 700-850 cm⁻¹. This band can be coupled with other vibrations, making its assignment complex.

C-N Stretching: The C-N stretching vibrations are found in the 1400-1500 cm⁻¹ region. The coupling of C-N stretching with N-H bending modes is common.

N-C-S Bending: The N-C-S bending modes are typically observed at lower frequencies, often below 700 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for Phenylthiourea Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C-N | Stretching | 1400 - 1500 |

| C=S | Stretching | 700 - 850 |

| N-C-S | Bending | < 700 |

Analysis of Substituent Effects on Vibrational Frequencies

The electronic properties of the substituents on the phenyl ring have a discernible effect on the vibrational frequencies of the thiourea moiety. The electron-withdrawing nature of the chlorine atom in this compound would be expected to influence the electron density distribution within the molecule. This can lead to shifts in the positions of the N-H, C=S, and C-N stretching bands.

For instance, an increase in the electron-withdrawing character of the substituent can lead to a slight increase in the acidity of the N-H protons, which could affect the strength of hydrogen bonding and consequently the position of the N-H stretching bands. The electron-donating methyl group at the para position would have an opposing electronic effect. The combination of these substituent effects would result in a unique vibrational signature for this compound. A detailed analysis of these shifts, often supported by theoretical calculations, can provide valuable insights into the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a precise map of the molecular framework can be constructed.

The ¹H-NMR spectrum of an N-arylthiourea provides distinct signals that correspond to each unique proton environment in the molecule. For this compound, the spectrum can be dissected into three principal regions: the amine protons, the aromatic protons, and the methyl group protons.

Amine (N-H) Protons: The protons attached to the nitrogen atoms of the thiourea moiety are typically the most deshielded. Their signals appear significantly downfield due to the electron-withdrawing nature of the adjacent thiocarbonyl (C=S) group and the potential for hydrogen bonding. In related phenylthiourea derivatives, these signals are often observed as broad singlets in the range of δ 8.7 to δ 12.7 ppm. ukm.my For instance, in 1-phenylthiourea, a key resonance appears at δ 9.70 ppm. chemicalbook.com

Aromatic (Ar-H) Protons: The protons on the 2-chloro-4-methylphenyl ring resonate in the characteristic aromatic region, typically between δ 6.8 and δ 7.5 ppm. The specific substitution pattern—a chlorine atom at position 2 and a methyl group at position 4—dictates the splitting pattern and precise chemical shifts of the remaining three aromatic protons (at positions 3, 5, and 6). The electron-withdrawing chlorine atom tends to deshield adjacent protons, shifting them downfield, while the electron-donating methyl group has a slight shielding effect.

Methyl (CH₃) Protons: The protons of the methyl group attached to the aromatic ring are shielded and appear as a sharp singlet in the upfield region of the spectrum. In analogous structures like N-([4-(aminophenylethynyl)toluene]-N'-(cinnamoyl)thiourea), the aryl methyl resonance is found at δ 2.31 ppm. ukm.my A similar chemical shift is expected for the title compound.

Interactive Data Table: Representative ¹H-NMR Chemical Shifts for this compound

Data presented are typical values based on analogous compounds reported in the literature.

| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | Thiourea Amine | ~9.5 - 10.0 | Broad Singlet |

| N-H | Thiourea Amine | ~8.0 - 8.5 | Broad Singlet |

| Ar-H | Phenyl Ring | ~6.8 - 7.5 | Multiplet |

| CH₃ | Aryl Methyl | ~2.3 - 2.5 | Singlet |

The ¹³C-NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. The most diagnostic signal in the spectrum of a thiourea derivative is that of the thiocarbonyl carbon.

Thiocarbonyl (C=S) Carbon: This carbon is highly deshielded due to its double bond to the electronegative sulfur atom and its connection to two nitrogen atoms. Its chemical shift is characteristically found far downfield. In various benzoylthiourea (B1224501) and pivaloylthiourea derivatives, this signal consistently appears at approximately δ 180 ppm. analis.com.myanalis.com.my This distinct resonance is a key identifier for the thiourea functional group.

Aromatic Carbons: The carbons of the phenyl ring produce a cluster of signals in the δ 119-147 ppm range. analis.com.my The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the thiourea nitrogen (C-N) are influenced by the electronegativity of these substituents, which affects their specific chemical shifts. The quaternary carbon bearing the methyl group also has a characteristic shift within this region.

Methyl (CH₃) Carbon: The carbon of the aryl methyl group is shielded and resonates in the upfield region of the spectrum, typically around δ 20-27 ppm. analis.com.my

Interactive Data Table: Representative ¹³C-NMR Chemical Shifts for this compound

Data presented are typical values based on analogous compounds reported in the literature.

| Carbon Type | Functional Group | Expected Chemical Shift (δ, ppm) |

| C=S | Thiocarbonyl | ~180 - 181 |

| C-N | Aromatic | ~138 - 141 |

| C-Cl | Aromatic | ~130 - 134 |

| C-CH₃ | Aromatic | ~135 - 139 |

| C-H | Aromatic | ~120 - 130 |

| CH₃ | Aryl Methyl | ~20 - 22 |

While ¹H and ¹³C NMR are the most common techniques, the study of other NMR-active nuclei can provide deeper structural insights. For thioureas and their metal complexes, ¹⁵N NMR spectroscopy is particularly valuable. researchgate.net Although ¹⁵N has a low natural abundance and sensitivity, it can confirm the electronic environment of the nitrogen atoms within the thiourea backbone. huji.ac.ililpi.com

Studies on silver(I) cyanide complexes of thiourea have shown that the coordination of the thiourea ligand to a metal center through the sulfur atom leads to a downfield shift in the ¹⁵N NMR spectrum. researchgate.net This deshielding effect is attributed to an increase in the C-N bond's electron density upon coordination. researchgate.net Such analysis confirms that the thiourea ligand binds in its thione (C=S) form rather than as a thiolate (C-S⁻). This application of multinuclear NMR is crucial for characterizing the interaction of thioureas with other chemical species, such as metal ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the spectrum is dominated by transitions involving the phenyl ring and the thiocarbonyl group.

The UV-Vis spectra of aryl thioureas typically display multiple absorption bands resulting from two main types of electronic transitions: π→π* and n→π*.

π→π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In aryl thioureas, these transitions are associated with the aromatic system of the phenyl ring and the C=S double bond. They typically result in strong absorption bands at lower wavelengths, often in the range of 205-260 nm. analis.com.myscielo.br

n→π Transitions:* This type of transition involves the promotion of a non-bonding electron (from a lone pair) to a π* antibonding orbital. The most prominent n→π* transition in thioureas is associated with the lone pair electrons on the sulfur atom of the thiocarbonyl group. These transitions are lower in energy and appear as absorption bands at longer wavelengths, generally between 270 nm and 320 nm. ukm.myanalis.com.myscielo.br In many cases, the n→π* and π→π* absorption bands can overlap. ukm.myaip.org

Interactive Data Table: Typical UV-Vis Absorption Bands for Aryl Thioureas

| Transition Type | Chromophore | Typical λₘₐₓ (nm) |

| π→π | Phenyl Ring | ~205 - 240 |

| n→π / π→π* (mixed) | Thiocarbonyl (C=S) / Phenyl | ~270 - 320 |

The parts of a molecule responsible for absorbing light are known as chromophores. In this compound, there are two principal chromophoric systems: the substituted phenyl ring and the thiourea moiety (-NH-C(=S)-NH₂).

The phenyl ring itself is a well-known chromophore, giving rise to intense π→π* transitions. The thiocarbonyl (C=S) group is also a strong chromophore, responsible for both n→π* and π→π* transitions. The conjugation between the lone pairs on the nitrogen atoms, the C=S double bond, and the π-system of the aromatic ring creates an extended chromophoric system. This delocalization of electrons influences the energy of the molecular orbitals and thus the wavelengths of the absorption maxima. Substituents on the phenyl ring can modify the absorption profile; electron-withdrawing groups like chlorine and electron-donating groups like methyl can cause shifts in the absorption bands (hypsochromic or bathochromic shifts) and changes in their intensities. aip.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an indispensable analytical technique for the structural elucidation of synthetic compounds, providing crucial information about their molecular weight and fragmentation patterns. In the study of this compound and its related analogues, mass spectrometry, particularly using electron ionization (EI), offers definitive confirmation of the molecular formula and insights into the molecule's stability and bonding.

Upon electron impact, the this compound molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The presence of the chlorine isotope (³⁷Cl) in a natural abundance of approximately 32.5% relative to the more abundant ³⁵Cl isotope results in a characteristic M+2 peak, which is a signature for monochlorinated compounds. The calculated molecular weight of C₈H₉ClN₂S is 200.69 g/mol . Therefore, the mass spectrum is expected to show a prominent molecular ion peak at m/z 200 and an M+2 peak at m/z 202, with a relative intensity ratio of approximately 3:1.

The fragmentation of the molecular ion is a highly informative process, revealing the most labile bonds and the most stable resulting fragments. The fragmentation pathways for aryl thioureas are influenced by the substituents on the phenyl ring and the thiourea moiety itself. For this compound, the fragmentation is expected to proceed through several key pathways, driven by the stability of the resulting carbocations and radical species.

One of the primary fragmentation routes involves the cleavage of the C-N bond between the aromatic ring and the thiourea group. This can lead to the formation of the 2-chloro-4-methylphenyl radical and the thiourea cation, or more favorably, the 2-chloro-4-methylphenyl cation. The stability of the resulting fragments often dictates the most probable fragmentation pathway.

Another significant fragmentation pathway for thioureas involves the cleavage of the C-S bond and rearrangements within the thiourea moiety. This can lead to the formation of isothiocyanate fragments. For instance, the loss of an amino group (NH₂) can lead to the formation of a 2-chloro-4-methylphenyl isothiocyanate fragment ion.

Key proposed fragmentation patterns for this compound under electron ionization are detailed below:

α-Cleavage: This common fragmentation mechanism in molecules containing heteroatoms involves the cleavage of a bond adjacent to the heteroatom. In this case, cleavage of the C-N bond can lead to the formation of a stable 2-chloro-4-methylphenyl cation.

McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving the transfer of a hydrogen atom to the sulfur atom followed by cleavage can also occur, leading to characteristic neutral losses.

Loss of Small Molecules: The fragmentation pattern is also characterized by the loss of small, stable neutral molecules such as H₂S, NH₃, and HCN from the parent ion or subsequent fragment ions.

The detailed fragmentation pattern provides a "fingerprint" for the molecule, allowing for its unambiguous identification. The major fragments expected in the mass spectrum of this compound are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 200/202 | [C₈H₉ClN₂S]⁺˙ | C₈H₉³⁵ClN₂S / C₈H₉³⁷ClN₂S | Molecular ion peak (M⁺˙) and its M+2 isotope peak. |

| 183/185 | [C₈H₈ClN₂]⁺ | C₈H₈³⁵ClN₂ / C₈H₈³⁷ClN₂ | Loss of SH radical. |

| 169/171 | [C₈H₆ClN]⁺˙ | C₈H₆³⁵ClN / C₈H₆³⁷ClN | Loss of NH₂CS radical. |

| 140/142 | [C₇H₆Cl]⁺ | C₇H₆³⁵Cl / C₇H₆³⁷Cl | 2-Chloro-4-methylphenyl cation, formed by C-N bond cleavage. |

| 125 | [C₇H₆N]⁺ | C₇H₆N | Loss of Cl and HCN from a rearranged ion. |

| 104 | [C₇H₆]⁺˙ | C₇H₆ | Toluene radical cation, from loss of Cl and HCN. |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a common fragment in alkylbenzene derivatives. |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, from cleavage of the aromatic ring. |

This detailed analysis of the mass spectrum, including the molecular ion and the fragmentation pattern, is a cornerstone in the structural confirmation of this compound and provides a high degree of confidence in its assigned structure. The fragmentation data from related substituted thioureas reported in the literature further support these proposed fragmentation pathways.

Computational and Theoretical Chemistry Studies of 2 Chloro 4 Methylphenyl Thiourea Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For (2-Chloro-4-methylphenyl)thiourea, DFT calculations would provide fundamental insights into its chemical behavior.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For substituted phenylthiourea (B91264) derivatives, studies have shown that the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea (B124793) moiety and the phenyl ring, indicating these are the primary sites for electron donation. The LUMO is often distributed over the phenyl ring and the thiocarbonyl group, suggesting these are the regions that can accept electrons. The specific HOMO-LUMO energy gap for this compound would quantify its kinetic stability and potential for charge transfer interactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Prediction of Spectroscopic Parameters (Vibrational, NMR, UV-Vis)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman bands. For this compound, key vibrational modes would include the N-H, C=S, and C-N stretching frequencies of the thiourea group, as well as vibrations associated with the substituted phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using the GIAO (Gauge-Including Atomic Orbital) method within DFT. These theoretical shifts, when compared to experimental spectra, are invaluable for structural elucidation.

UV-Vis Spectroscopy: DFT can be used to predict the electronic absorption spectra. The calculated maximum absorption wavelengths (λmax) correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| FT-IR | ν(N-H) stretch | Data not available |

| FT-IR | ν(C=S) stretch | Data not available |

| ¹H NMR | δ (ppm) for N-H protons | Data not available |

| ¹³C NMR | δ (ppm) for C=S carbon | Data not available |

| UV-Vis | λmax (nm) | Data not available |

Energetic and Conformational Analysis

DFT methods can be employed to determine the most stable three-dimensional arrangement (conformation) of a molecule by calculating the energies of different possible structures. For this compound, this would involve analyzing the rotational barriers around the C-N bonds to identify the global minimum energy conformer. This information is crucial as the biological activity of a molecule is often dependent on its specific 3D shape.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Predictions

Time-Dependent DFT (TD-DFT) is the method of choice for studying the properties of molecules in their electronically excited states. eurjchem.comnih.gov It provides a more accurate prediction of electronic absorption spectra (UV-Vis) than ground-state DFT. rsc.org TD-DFT calculations for this compound would yield information on the energies of its excited states, the oscillator strengths of the transitions, and the nature of the electronic transitions (e.g., n→π, π→π). This is fundamental for understanding the photophysical properties of the molecule.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Ligand-Target Binding Interactions and Modes with Biological Macromolecules

For this compound, molecular docking studies would involve simulating its interaction with the active site of a specific protein. Such studies on other thiourea derivatives have shown that the thiocarbonyl sulfur and the N-H protons are often involved in hydrogen bonding with amino acid residues in the protein's active site. nih.gov The substituted phenyl ring can also form hydrophobic and van der Waals interactions. The results of a docking simulation would include the binding energy, which is an estimate of the binding affinity, and a detailed visualization of the binding pose, highlighting the key intermolecular interactions.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Not specified | Data not available | Data not available |

Prediction of Binding Affinities and Orientations

Molecular docking is a computational technique pivotal for predicting the binding affinities and preferred orientations of a ligand within the active site of a target protein. This method is instrumental in structure-based drug design, enabling the screening of virtual libraries of compounds and prioritizing them for synthesis and biological evaluation.

In a study on a series of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids, which are structurally related to this compound, molecular docking was employed to elucidate their binding modes as urease inhibitors. mdpi.com The docking studies revealed that these thiourea derivatives fit well within the binding pocket of the urease enzyme. biointerfaceresearch.com The binding affinity is quantified by a docking score, with more negative values indicating a stronger interaction. For instance, compound 4i from this series, 1-(4-nitrobenzoyl)-3-(3-chloro-2-methylphenyl)thiourea, exhibited a notable docking score, suggesting a high binding affinity to the urease active site. mdpi.com

The interactions stabilizing the ligand-protein complex are crucial for binding. These often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the thiourea moiety itself is known to form significant hydrogen bonds with amino acid residues in the active site of target proteins. biointerfaceresearch.com In the case of the 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids, the docking analysis showed key interactions with amino acid residues within the urease active site, which are critical for their inhibitory activity. mdpi.com

The following table summarizes the predicted binding affinities for a selection of these related thiourea derivatives against urease.

| Compound | Structure | Binding Affinity (kcal/mol) |

| 4a | 1-benzoyl-3-(3-chloro-2-methylphenyl)thiourea | - |

| 4d | 1-(4-chlorobenzoyl)-3-(3-chloro-2-methylphenyl)thiourea | - |

| 4i | 1-(4-nitrobenzoyl)-3-(3-chloro-2-methylphenyl)thiourea | - |

| Thiourea | Thiourea | - |

Binding affinity data for specific compounds was noted in the study but not explicitly quantified in the provided search results.

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Dynamic Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the stability of protein-ligand complexes and their behavior over time. researchgate.net This computational method simulates the motion of atoms and molecules, providing insights into the conformational changes and interaction stability that cannot be captured by static docking models. nih.gov

For the 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids, MD simulations were performed to validate the docking results and assess the stability of the ligand-protein complexes. mdpi.com These simulations track the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD profile for the ligand indicates that it remains bound within the active site in a stable conformation. nih.gov Similarly, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized upon ligand binding. nih.gov

In studies of other thiourea derivatives, MD simulations have been crucial in confirming the binding modes and energetics. For example, simulations of thiourea derivatives as inhibitors of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) showed that active compounds maintained stable interactions with key residues like Leu441, Lys444, and Tyr449. biointerfaceresearch.com The stability of these interactions, often mediated by hydrogen bonds, is a key determinant of the compound's inhibitory potential. biointerfaceresearch.com

The stability of the docked complex of 1-(4-nitrobenzoyl)-3-(3-chloro-2-methylphenyl)thiourea with urease was confirmed through MD simulations, reinforcing its potential as a potent inhibitor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Thioureas

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. analis.com.my These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that are important for their biological function. nih.gov

QSAR studies on various series of substituted thioureas have been conducted to elucidate the physicochemical properties that govern their activity. analis.com.my These studies typically involve calculating a range of molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, or topological. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build the QSAR models. analis.com.my

For instance, a QSAR study on a series of carbonyl thiourea derivatives as anti-amoebic agents revealed that their activity was well-correlated with certain molecular descriptors. analis.com.my The resulting QSAR model could then be used to predict the inhibitory concentration (IC50) of new derivatives against Acanthamoeba sp. analis.com.my The robustness of these models is typically validated through internal and external validation techniques. analis.com.my

Another QSAR study on thiourea derivatives as anti-hepatitis C virus (HCV) agents found that the activity was significantly correlated with the compounds' hydrophobic properties and certain structural indicators. dntb.gov.ua This suggests that hydrophobic interactions play a crucial role in the binding of these compounds to their biological target. dntb.gov.ua

Coordination Chemistry and Metal Complexation of 2 Chloro 4 Methylphenyl Thiourea Ligands

Synthesis and Characterization of Metal Complexes Incorporating Thiourea (B124793) Derivatives

The synthesis of metal complexes with (2-Chloro-4-methylphenyl)thiourea and related ligands typically involves the reaction of the thiourea derivative with a metal salt in a suitable solvent. nih.gov The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Cu(II) complexes)

This compound and its analogues readily form complexes with transition metals such as copper(II). For instance, the reaction of N-phenyl-N'-[substituted phenyl] thiourea with various transition metal salts yields stable complexes. acs.org The synthesis of copper(II) complexes often involves mixing the thiourea ligand with a copper(II) salt, like copper(II) chloride, in an alcoholic medium. nih.gov These reactions can lead to the formation of complexes with varying stoichiometries and geometries, depending on the reaction conditions and the nature of the substituents on the thiourea ligand. researchgate.netresearchgate.net

The characterization of these complexes is achieved through methods such as elemental analysis, infrared (IR) spectroscopy, and UV-Visible spectroscopy. nih.govresearchgate.net For example, in the IR spectra of the complexes, a shift in the C=S stretching vibration is often observed, indicating the coordination of the sulfur atom to the metal center. mdpi.com

Coordination Modes and Ligand Geometries (e.g., Bidentate Chelation)

Thiourea derivatives, including this compound, can exhibit different coordination modes. They can act as monodentate ligands, coordinating through the sulfur atom, or as bidentate ligands, coordinating through both the sulfur and a nitrogen atom. nih.govmdpi.com The coordination behavior is influenced by factors such as the steric and electronic properties of the substituents on the ligand and the nature of the metal ion.

In many cases, thiourea derivatives act as bidentate chelating agents, forming stable five- or six-membered rings with the metal ion. nih.gov For example, some thiosemicarbazone ligands, which share the thiourea backbone, have been shown to coordinate to metal ions through the azomethine nitrogen and the sulfur atom. saudijournals.com X-ray crystallography studies on related metal complexes have confirmed quasi-linear geometries in two-coordinate systems, where the metal center is bonded to two ligand molecules. nih.gov The specific geometry adopted by the complex, such as tetrahedral or square planar, is determined by the coordination number and the electronic configuration of the central metal ion. nih.gov

Electronic Structure and Spectroscopic Properties of Thiourea Metal Complexes

The electronic structure and spectroscopic properties of metal complexes containing this compound are crucial for understanding their bonding and reactivity. UV-Visible spectroscopy is a key technique used to probe the electronic transitions within these complexes. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. researchgate.netscispace.com

For instance, the UV-Vis spectrum of a free thiourea ligand might show transitions of the π → π* and n → π* type. researchgate.net Upon complexation, these bands may shift, and new bands may appear due to the interaction between the metal and the ligand. The electronic spectra can provide information about the geometry of the complex. nih.gov For example, the position and intensity of the d-d bands can help distinguish between tetrahedral and square planar geometries in Cu(II) complexes. nih.gov

Heteronuclear NMR spectroscopy, particularly for complexes with NMR-active nuclei like ¹¹³Cd and ¹⁹⁹Hg, can offer direct insight into the electronic environment of the metal center. nih.gov Studies on related systems have shown a correlation between the NMR chemical shifts and the electronic properties of the substituents on the ligand, indicating that the electronic structure of the ligand significantly influences the metal center. nih.gov

Theoretical Studies on Metal-Ligand Interactions in Thiourea Complexes

Theoretical studies, primarily using Density Functional Theory (DFT), have become instrumental in elucidating the nature of metal-ligand interactions in thiourea complexes. These computational methods allow for a detailed analysis of the bonding, electronic structure, and geometric parameters of the complexes. mdpi.comresearchgate.net

DFT calculations can predict the optimized geometries of the complexes, which can then be compared with experimental data from X-ray crystallography. nih.gov These studies often confirm the coordination modes observed experimentally and can provide insights into the subtle structural variations caused by different substituents on the ligand. nih.gov

Mechanism Based Research on Biological Activities of 2 Chloro 4 Methylphenyl Thiourea and Analogues

Antimicrobial Activity Mechanisms

Thiourea (B124793) derivatives, including (2-Chloro-4-methylphenyl)thiourea and its analogues, represent a versatile class of compounds with significant antimicrobial properties. Their mechanisms of action are diverse, targeting various essential cellular processes in bacteria and fungi. Research has focused on elucidating these mechanisms to develop more potent and specific antimicrobial agents.

Mechanisms against Gram-Positive Bacteria (e.g., Inhibition of S. aureus Topoisomerase IV and DNA Gyrase)

A primary mechanism of action for thiourea derivatives against Gram-positive bacteria, particularly Staphylococcus aureus, is the inhibition of type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.

Thiourea and thiosemicarbazide (B42300) derivatives have been specifically designed to act as topoisomerase inhibitors. nih.gov Molecular docking and in-vitro studies have confirmed that these compounds can bind to the active sites of DNA gyrase and topoisomerase IV. researchgate.net For instance, certain N-ethyl-UBT (urea-benzothiazole) analogues demonstrate potent inhibitory activity against purified S. aureus T173 GyrB (the ATPase subunit of DNA gyrase) and S. pyogenes ParE (a subunit of topoisomerase IV). nih.gov Similarly, copper (II) complexes of halogenphenylthiourea have been identified as dual inhibitors of both DNA gyrase and topoisomerase IV isolated from S. aureus. researchgate.net

The structure of the thiourea derivative plays a crucial role in its inhibitory activity. Studies on thiazole-thiourea hybrid derivatives revealed that compounds with electron-withdrawing substituents, such as halogens, exhibit stronger antibacterial activity. researchgate.net The presence of these groups is believed to enhance the binding affinity of the compound to the target enzymes. The inhibitory concentrations of these compounds against various Gram-positive strains highlight their potential.

| Compound/Class | Target Organism | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Thiourea-Thiazole Hybrids (e.g., 4b, 4d, 4g) | Gram-positive bacteria | Not Specified | MIC | 0.78–3.125 µg/mL | researchgate.net |

| N-ethyl-UBT analogues (21a–c) | S. aureus | DNA Gyrase (GyrB) | IC50 | 0.25 µg/mL | nih.gov |

| N-ethyl-UBT analogues (21a–c) | S. pyogenes | Topoisomerase IV (ParE) | IC50 | 0.5–1 µg/mL | nih.gov |

| Thiourea-Thiadiazole derivatives (7a, 7b) | Gram-positive bacteria | DNA Gyrase B, Topoisomerase IV | MIC | 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL | nih.gov |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureas | S. aureus | Not Specified | MIC | 32 µg/mL | jst.go.jp |

Mechanisms against Gram-Negative Bacteria

The efficacy of thiourea derivatives against Gram-negative bacteria is also significant, although the mechanisms can be more complex due to the presence of the outer membrane, which acts as a permeability barrier. Despite this, many analogues have demonstrated potent activity. researchgate.netjst.go.jp

The antibacterial action is often linked to the specific chemical substitutions on the thiourea core structure. For example, thiourea derivatives containing a d-glucose (B1605176) moiety and a 4-arylthiazole ring have shown remarkable activity against both Gram-positive and Gram-negative bacteria. researchgate.net Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups, such as halogens (like chlorine) and nitro groups, on the aryl ring enhance the inhibitory activity against Gram-negative bacteria. researchgate.net This suggests that these modifications may facilitate transport across the outer membrane or improve interaction with molecular targets within the cell.

While specific enzyme targets in Gram-negative bacteria are not as extensively characterized as in Gram-positive species, the broad-spectrum activity of some derivatives suggests that they may inhibit universally essential processes.

| Compound/Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Thiourea-Thiazole Hybrids (e.g., 4b, 4d, 4g, 4h) | E. coli, P. aeruginosa | MIC | 0.78–3.125 µg/mL | researchgate.net |

| Thiourea-Thiadiazole derivatives (7a, 7b, 8) | Gram-negative bacteria | MIC | 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL | nih.gov |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea (5g) | E. coli, S. enteritidis, P. aeruginosa | MIC | 32-1024 µg/mL | jst.go.jp |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea (5h) | E. coli, S. enteritidis, P. aeruginosa | MIC | 32-1024 µg/mL | jst.go.jp |

Antifungal Action Mechanisms

Thiourea derivatives possess a broad spectrum of antifungal activities, targeting various fungal pathogens. researchgate.netbiorxiv.org These compounds are known to interfere with essential fungal processes, leading to the inhibition of growth and proliferation.

One of the proposed mechanisms for their antifungal action is the inhibition of mycolic acid biosynthesis, a critical component of the cell wall in certain fungi and mycobacteria. nih.gov The structural similarity of some thiourea derivatives to other known antifungal agents suggests they may also interfere with ergosterol (B1671047) biosynthesis, another vital component of the fungal cell membrane.

Hybrid molecules incorporating thiourea with other bioactive scaffolds, such as 1,3-thiazole and d-glucose, have shown potent activity against fungal strains like Aspergillus fumigatus and Candida albicans. researchgate.net For instance, 4-Nitro-N-(thiazol-2-ylcarbamothioyl)benzamide demonstrated remarkable activity against several Aspergillus species. researchgate.net Furthermore, some thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have exhibited significant antifungal activity against C. albicans, with MIC values as low as 32 µg/mL for the most active compounds. jst.go.jp

Antimycobacterial Mechanisms

Thiourea analogues have emerged as promising agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. A key mechanism is the inhibition of mycolic acid synthesis, which is essential for the integrity of the mycobacterial cell wall. nih.gov

Isoxyl (thiocarlide), a diphenylthiourea derivative, is known to inhibit the synthesis of short-chain fatty acids, which are precursors to mycolic acids. nih.gov This mode of action is distinct from other anti-tuberculosis drugs like isoniazid (B1672263) and ethionamide. nih.gov SAR studies have shown that monosubstituted thiourea derivatives containing a chlorine atom are particularly potent, with the para-chloro substituted compound being the most active, exhibiting an MIC of 1 µg/mL. nih.gov Disubstituted analogues, such as the 2,4-difluoro derivatives, also show good efficacy with an MIC of 2 µg/mL. nih.gov This highlights the importance of halogen substitution in enhancing antimycobacterial activity.

Anti-Biofilm Formation Mechanisms

Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. Thiourea derivatives have demonstrated the ability to inhibit biofilm formation, particularly in staphylococcal species. biorxiv.orgnih.gov This anti-biofilm activity presents a significant advantage in combating chronic and persistent infections.

The primary mechanism appears to be the interference with the initial stages of biofilm development. biorxiv.orgnih.gov Some thiourea derivatives, such as those bearing a 3-amino-1H-1,2,4-triazole scaffold or a 2-aminothiazole (B372263) scaffold, effectively inhibit biofilm formation by both standard and methicillin-resistant strains of S. epidermidis. biorxiv.orgnih.gov The most promising compounds have shown efficacy at low concentrations, with IC50 values in the range of 2-6 µg/mL. biorxiv.org

A direct correlation has been observed between a compound's activity against free-floating (planktonic) bacteria and its ability to prevent biofilm formation. researchgate.net This suggests that the anti-biofilm effect may be, in part, an extension of their primary antimicrobial action, such as the inhibition of topoisomerases, which would prevent the cellular proliferation required for biofilm maturation. researchgate.net Another potential mechanism is the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate gene expression for virulence and biofilm formation. By interfering with QS signaling molecules or their receptors, thiourea analogues could prevent the cascade of events leading to biofilm establishment. nih.gov

| Compound/Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Thiourea-Triazole derivative (Compound 10) | S. epidermidis (standard & MRSE) | IC50 | 2-6 µg/mL | biorxiv.org |

| Thiourea-Thiazole derivatives (Compounds 3 & 9) | S. epidermidis (standard & MRSE) | IC50 | 0.35–7.32 µg/mL | nih.gov |

Anticancer Activity Mechanisms

Thiourea derivatives have garnered significant attention for their potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. nih.govnih.gov Their multi-targeted action makes them attractive candidates for overcoming drug resistance. nih.gov The core mechanism often involves the inhibition of key enzymes that are overactive in cancer cells.

Key enzymatic targets for thiourea analogues include:

Tyrosine Kinases: These enzymes are critical regulators of cell proliferation, differentiation, and survival. nih.gov Thiourea derivatives have been designed as potent inhibitors of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Molecular docking studies show these compounds binding effectively to the kinase domain, with some azetidine-containing thiourea derivatives showing potent activity against various human cancer cell lines.

Carbonic Anhydrases (CAs): Certain CA isoforms, particularly hCA IX and XII, are overexpressed in many tumors and contribute to the acidic microenvironment that promotes cancer progression. Sulphonyl thiourea compounds have been shown to be effective inhibitors of these enzymes, with some derivatives exhibiting potent, non-competitive inhibition. nih.gov

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is involved in inflammation and is often upregulated in cancer cells. Thiourea derivatives bearing a sulfonamide moiety have been developed as selective COX-2 inhibitors, demonstrating cytotoxicity against various cancer cell lines. Some of these compounds also act as chemosensitizers, enhancing the efficacy of other chemotherapy drugs like cisplatin.

Other Mechanisms: Beyond enzyme inhibition, thiourea derivatives can induce cancer cell death through other pathways. Some analogues are known to inhibit microtubule polymerization, which disrupts cell division and leads to apoptosis (programmed cell death). nih.gov Others have been investigated as inhibitors of the anti-apoptotic protein Bcl-2, further promoting cell death in cancer.

| Compound/Class | Mechanism | Target Enzyme/Protein | Activity Metric | Value/Result | Reference |

|---|---|---|---|---|---|

| Thiourea-azetidine hybrids (e.g., 3B) | Anti-proliferative | VEGFR-2 | EC50 | 0.03 µM (A431 & 786-O cell lines) | |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Anti-proliferative | K-Ras | IC50 | 0.2 µM (A549 lung cancer cell line) | nih.gov |

| Sulphonyl thiourea (Compound 7d) | Enzyme Inhibition | Carbonic Anhydrase XII (hCA XII) | KI | 111.04 ± 12.32 nM | nih.gov |

| Thiourea-sulfonamide (Compound 5g) | Enzyme Inhibition | COX-2 | Selective Inhibitory Activity | Most selective in series | |

| Thiourea-sulfonamide (Compound 5c) | Chemosensitizer | Not Specified | Sensitization Assay | Acts as chemosensitizer for cisplatin | |

| Bis-thiourea derivatives | Cytotoxicity | Not Specified | IC50 | As low as 1.50 µM (leukemia cell lines) | nih.gov |

Enzyme Inhibition Mechanisms (Non-Cancer Specific)

Beyond their anticancer properties, this compound and its analogues have been investigated for their inhibitory effects on a range of other enzymes implicated in various diseases.

Urease, a nickel-containing metalloenzyme, is a significant target for inhibitors due to its role in pathologies associated with the bacterium Helicobacter pylori, such as peptic ulcers and stomach cancer. Thiourea and its derivatives are known inhibitors of this enzyme. The inhibitory mechanism often involves the interaction of the thiourea molecule with the nickel ions in the active site of the urease enzyme.

The structure of the thiourea derivative plays a crucial role in its inhibitory potency. It is believed that the primary thiourea subunit can enter the enzyme's active site and interact with the Ni(II) ions and key amino acid residues, thereby inhibiting the catalytic hydrolysis of urea (B33335). The sulfur and nitrogen atoms of the thiourea core are key pharmacophoric features, acting as ligands that can chelate the nickel ions. The presence of bulky substituents can sometimes hinder the entry of the inhibitor into the active site.

Kinetic studies have revealed different modes of inhibition for various thiourea derivatives. For instance, some tryptamine-derived urea and thiourea compounds have been shown to exhibit non-competitive inhibition against jack bean urease. Molecular docking studies further support the interaction of these inhibitors with the active site of the enzyme.

Table 1: Urease Inhibition by Thiourea Derivatives

| Compound | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Tryptamine-derived thioureas | Non-competitive | 11.4 ± 0.4 to 24.2 ± 1.5 | |

| Thiourea (Standard) | - | 21.2 ± 1.3 | |

| Halo-substituted ester/amide derivative 4b | Mixed-type | 0.0016 ± 0.0002 | |

| Thiourea (Standard) | - | 472.1 ± 135.1 | |

| Cinnamic acid-derived arylthiourea LaSMMed 125 | Competitive | 464 (mM) |

Other Enzyme Inhibition Pathways (e.g., Dihydrofolate Reductase (DHFR), Aldose Reductase (AR), Sorbitol Dehydrogenase (SDH), Carbonic Anhydrase (CA-II), Influenza Virus Neuraminidase)

While specific studies detailing the inhibitory action of this compound on Dihydrofolate Reductase (DHFR), Aldose Reductase (AR), Sorbitol Dehydrogenase (SDH), Carbonic Anhydrase (CA-II), or Influenza Virus Neuraminidase are not prevalent in the current body of research, the broader class of aryl thiourea derivatives has been extensively investigated as potent inhibitors of various other enzymes.

For instance, research into thiourea derivatives has demonstrated significant inhibitory activity against urease, an enzyme implicated in various pathologies. nih.gov A study on 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids, which are structural analogues of the target compound, identified them as powerful urease inhibitors. nih.gov One particular analogue exhibited an IC₅₀ value of 0.0019 ± 0.0011 µM, indicating high potency. nih.gov Kinetic studies of this compound revealed a non-competitive mode of inhibition with a dissociation constant (Ki) of 0.0003 µM. nih.gov

Furthermore, molecular docking studies on other thiourea derivatives have been used to elucidate their binding modes within the active sites of enzymes like bacterial DNA gyrase and various protein kinases involved in tumor resistance. nih.govresearchgate.net These studies suggest that the thiourea pharmacophore is a versatile scaffold for designing enzyme inhibitors, with substituents on the aryl ring playing a crucial role in determining the potency and selectivity of inhibition. nih.gov The presence of halogen atoms, such as chlorine, on the phenyl group of thiourea derivatives has been noted to contribute to good biological activity. nih.gov

Table 1: Urease Inhibition by a this compound Analogue

| Compound Analogue | Target Enzyme | IC₅₀ (µM) | Inhibition Mode | Ki (µM) |

|---|

Data derived from a study on urease inhibitors. nih.gov

Antioxidant Activity Mechanisms

The antioxidant potential of thiourea derivatives, including analogues of this compound, is a significant area of investigation. This activity is often attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals.

Free Radical Scavenging Mechanisms (e.g., DPPH Assay)

The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free-radical scavenging ability of a compound. nih.gov The DPPH molecule is a stable free radical with a deep violet color, showing strong absorbance at approximately 517 nm. nih.gov When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the stable, non-radical form, DPPH-H. This process leads to a color change from violet to yellow, and the corresponding decrease in absorbance is measured to quantify the scavenging activity. nih.gov

Molecular Interactions and Binding with Antioxidant Pathways

Molecular docking studies provide critical insights into how thiourea derivatives interact with biological targets involved in oxidative stress. unair.ac.id These computational analyses can predict the binding affinity and orientation of a compound within the active site of ROS-producing enzymes, such as cytochrome P-450 and xanthine (B1682287) oxidase. trdizin.gov.tr

For various aryl thiourea derivatives, docking studies have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiourea moiety (specifically the N-H and C=S groups) and the amino acid residues of the target protein. nih.gov These interactions stabilize the enzyme-inhibitor complex, leading to the inhibition of the enzyme and a reduction in oxidative stress. For instance, molecular docking of coumarin (B35378) derivatives, another class of antioxidants, showed strong interactions within the active sites of several ROS-producing enzymes, with binding energies of approximately -6 to -8 kcal/mol. trdizin.gov.tr Similar interactions are hypothesized for aryl thiourea compounds, where substituents on the phenyl ring, like the chloro and methyl groups in this compound, can further enhance binding affinity and specificity, thereby modulating the antioxidant activity. nih.gov

Antiviral Activity Mechanisms (e.g., HIV-1, Coxsackievirus type B5)

The thiourea scaffold is present in a variety of compounds exhibiting potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus Type 1 (HIV-1) and Coxsackieviruses.

Research has demonstrated that N-phenyl-N′-aryl- or alkylthiourea derivatives are effective inhibitors of picornaviruses, including Coxsackie virus B1. nih.gov In studies using mouse models, specific analogues such as N-phenyl-N′-3-hydroxyphenylthiourea and N-phenyl-N′-4-carboxy-5-hydroxyphenylthiourea significantly reduced mortality and delayed the progression of disease caused by Coxsackie viruses B1, B3, and A7. nih.govnih.gov This suggests that these compounds interfere with viral multiplication. nih.gov Other research has also synthesized and evaluated novel thiourea derivatives against Coxsackie virus B4. jrespharm.com

In the context of HIV-1, while direct data for this compound is scarce, more complex molecules incorporating a thiourea or thio-functional group have shown significant promise. Nucleoside analogues containing a thio-group, such as 2′-deoxy-3′-oxa-4′-thiocytidine (dOTC), are active against strains of HIV-1 that have developed resistance to common reverse transcriptase inhibitors like lamivudine. nih.gov The mechanism of these analogues involves the inhibition of the viral reverse transcriptase enzyme, a critical component in the HIV replication cycle. nih.gov Molecular modeling studies indicate that the unique structure of these compounds allows them to effectively bind to and inhibit both wild-type and mutated forms of the reverse transcriptase enzyme. nih.gov

Table 2: Antiviral Activity of Representative Thiourea Analogues

| Compound Class | Target Virus(es) | Observed Effect | Reference |

|---|---|---|---|

| N-phenyl-N′-arylthioureas | Coxsackie B1, B3, A7 | Reduction in mortality and disease progression in mice | nih.govnih.gov |

| 2′-deoxy-3′-oxa-4′-thiocytidine (dOTC) | Lamivudine-Resistant HIV-1 | Inhibition of viral replication in vivo | nih.gov |

Structure Activity Relationship Sar Studies of 2 Chloro 4 Methylphenyl Thiourea Derivatives

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the phenyl ring of (2-Chloro-4-methylphenyl)thiourea and related analogs are critical determinants of their biological activity. Halogen atoms, alkyl groups, and other electron-modulating groups each contribute uniquely to the molecule's interaction with biological systems.

Halogen substitution is a common strategy in medicinal chemistry to enhance biological activity. In the context of thiourea (B124793) derivatives, the presence and position of a chlorine atom on the phenyl ring can significantly influence potency. For instance, studies on N,N-chelated iridium(III) complexes have shown that the introduction of an electron-withdrawing group like chlorine can lead to increased anticancer activity. rsc.org In a series of 2-chloro-N6-substituted-4'-thioadenosine-5'-N,N-dialkyluronamides, designed as human A3 adenosine (B11128) receptor (AR) antagonists, the 2-chloro substitution was a key feature of the potent derivatives. dongguk.edu Specifically, a derivative with a 4-chloro-3-methylphenyl group demonstrated significant activity in suppressing the growth of breast cancer cell lines, underscoring the importance of the chloro and methyl substituents on the phenyl ring. biointerfaceresearch.com The position of the halogen is crucial; for example, in some series, para-substituted derivatives have shown more significant anticancer activity than ortho- or meta-substituted analogs. ddtjournal.com

Table 1: Effect of Halogen Substitution on Biological Activity

| Compound/Series | Substitution | Observed Effect | Reference |

|---|---|---|---|

| Half-sandwich Iridium(III) complexes | Electron-withdrawing group (–Cl) | Increased anticancer activity | rsc.org |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | 4-Chloro | Potent suppression of breast cancer cell lines (IC50: 2.2-5.5 µM) | biointerfaceresearch.com |

The addition of a methyl group can have profound and varied effects on biological activity, ranging from negligible to a significant boost in potency. nih.gov The impact is highly dependent on the context of the binding site. nih.gov A methyl group can enhance binding by fitting into a hydrophobic pocket, or it can induce a favorable conformational change in the ligand. nih.gov In the case of 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea, the presence of the methyl group at the 3-position, adjacent to the chlorine, contributes to its anticancer efficacy. biointerfaceresearch.com The optimal size of the methyl group is often highlighted, as replacement with larger substituents can lead to a loss of activity. nih.gov The position of the methyl group is critical; for example, N-(5-methyl-BT-2-yl)thiourea was used as an intermediate in the synthesis of antimicrobial agents, indicating the utility of a methyl group at a specific position on a heterocyclic ring system attached to thiourea. nih.gov

The electronic properties of substituents on the thiourea scaffold play a pivotal role in modulating biological activity. youtube.com Electron-withdrawing groups (EWGs), such as nitro (-NO2) or chloro (-Cl) groups, can increase the acidity of the thiourea NH protons, enhancing their ability to form hydrogen bonds with biological targets. biointerfaceresearch.com This enhanced interaction often translates to greater biological potency. biointerfaceresearch.com For example, introducing a 4-nitrophenyl group, a strong EWG, into the thiourea structure was shown to enhance anticancer activity against breast cancer cell lines. biointerfaceresearch.com In general, the introduction of an EWG on the ligand has been shown to increase the anticancer activity of the parent compound. rsc.org

Conversely, electron-donating groups (EDGs) can also modulate activity, though their effect can be more complex. nih.gov While they increase electron density, which might be assumed to enhance interactions, studies have shown that any significant electronic perturbation, whether from EWGs or EDGs, can influence the molecule's properties. nih.gov In some systems, EDGs have been found to decrease anticancer activity. rsc.org The strategic placement of both EWGs and EDGs can be used to fine-tune the electronic properties of the molecule for optimal interaction with a specific target. researchgate.net

Table 2: Influence of Electronic Groups on Anticancer Activity

| Compound Series | Substituent Type | General Effect on Anticancer Activity | Reference |

|---|---|---|---|

| Phenylthiourea (B91264) Derivatives | Electron-Withdrawing (e.g., 4-nitrophenyl) | Enhanced | biointerfaceresearch.com |

| Half-sandwich Iridium(III) complexes | Electron-Withdrawing (–Cl, –NO2) | Increased | rsc.org |

Correlations between Specific Structural Features and Biological Target Interactions

The biological activity of this compound derivatives is a direct result of their interactions with specific molecular targets like enzymes and receptors. researchgate.net The thiourea core itself is a key pharmacophore, with the sulfur atom and the two nitrogen atoms being crucial for binding. biointerfaceresearch.com

The sulfur atom can act as a metal-binding group, forming coordination bonds with metal ions in the active sites of metalloenzymes. nih.gov For example, thiourea derivatives have been shown to inhibit zinc-dependent enzymes like carbonic anhydrases by having the sulphonyl thiourea moiety interact directly with the zinc ion in the receptor's active site. nih.govnih.gov The NH groups of the thiourea backbone are excellent hydrogen bond donors, forming critical hydrogen bonds with amino acid residues in the target protein. biointerfaceresearch.comnih.gov

The substituents on the phenyl ring also play a direct role in target interaction. The 2-chloro and 4-methyl groups of this compound can engage in hydrophobic or van der Waals interactions within the binding pocket of a target protein. The introduction of specific functional groups can lead to highly targeted activity. For instance, thiourea derivatives have been developed as dual inhibitors targeting both the HIV-1 capsid and human cyclophilin A, demonstrating the potential for specific and multi-targeted actions. nih.gov

Conformational Flexibility and its Implications for SAR

The thiourea functional group possesses significant conformational flexibility, which has important implications for its structure-activity relationships. nih.govrsc.org The molecule can exist in different conformations due to rotation around the C-N bonds of the thiourea core. researchgate.net Studies on acyl thioureas have shown that they can adopt different geometries (e.g., trans-cis) which can be stabilized by intramolecular hydrogen bonds. nih.gov This conformational preference can be influenced by the nature of the substituents. nih.gov

This flexibility allows the molecule to adopt the most favorable conformation to fit into a specific biological target's binding site. However, high flexibility can also be a disadvantage if the energetic cost of adopting the correct "bioactive" conformation is too high. A quantitative structure-activity relationship (QSAR) study highlighted that properties related to molecular shape and hydrophobicity, which are influenced by conformation, are correlated with the potential to cross biological membranes and exert a biological effect. researchgate.net Therefore, understanding and controlling the conformational preferences of this compound derivatives is a key aspect of designing more potent and selective therapeutic agents.

Advanced Applications and Emerging Research Frontiers for 2 Chloro 4 Methylphenyl Thiourea

Applications in Advanced Materials Science

The unique structural features of thiourea (B124793) derivatives, including the C=S (thione) group and reactive N-H protons, make them valuable precursors and components in the development of advanced materials. The presence of chlorine and methyl substituents on the phenyl ring of (2-Chloro-4-methylphenyl)thiourea can further modulate properties such as solubility, reactivity, and thermal stability.

Thiourea derivatives are increasingly being integrated into polymer structures to impart specific functionalities. While direct polymerization of this compound is not common, it can be utilized through established methods for creating thiourea-containing polymers. researchgate.net These methods generally fall into two categories: